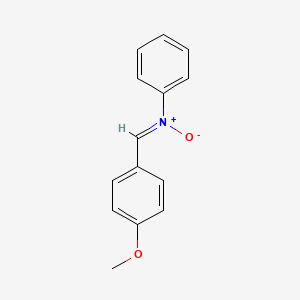

Nitrone, alpha-(p-methoxyphenyl)-N-phenyl-

Description

Significance of Nitrones as Versatile Synthetic Intermediates

Nitrones are highly valuable intermediates in organic synthesis, primarily due to their ability to act as powerful 1,3-dipoles. rsc.orgresearchgate.net This reactivity allows for the construction of five-membered heterocyclic rings, which are core structures in numerous natural products, pharmaceuticals, and biologically active molecules. rsc.orgrsc.org The cycloaddition reactions of nitrones are noted for their high degree of stereospecificity and efficiency in creating multiple stereogenic centers in a single step. rsc.org Beyond cycloadditions, nitrones can participate in reactions with nucleophiles and radicals, and undergo C-H functionalization, making them key precursors for nitrogen-containing compounds such as amino alcohols, alkaloids, and β-lactam antibiotics. rsc.orgresearchgate.net Their stability, compared to other 1,3-dipoles, often allows for their isolation and handling without the need for in situ generation. rsc.org Furthermore, the nitrone functional group is of interest in medicinal chemistry and materials science, where they have been explored as spin traps for detecting reactive free radicals. rsc.org The class of C-aryl-N-phenyl nitrones, to which alpha-(p-methoxyphenyl)-N-phenyl-nitrone belongs, has been a subject of extensive study. researchgate.net

Fundamental Structural Characteristics and Electronic Features of Nitrones

The nitrone functional group is formally an N-oxide of an imine, characterized by the structure R¹R²C=N⁺(O⁻)R³. mdpi.com This arrangement constitutes a 1,3-dipolar species, with the four π-electrons delocalized over the C-N-O system. rsc.org This delocalization can be represented by several resonance structures, with significant contribution from forms that place a positive charge on the nitrogen and a negative charge on the oxygen. lp.edu.ua The C=N double bond in nitrones gives rise to the possibility of E/Z isomerism. rsc.org For acyclic aldonitrones, the Z-isomer is typically more stable and predominant. lp.edu.ua

The electronic nature of the substituents on both the carbon and nitrogen atoms significantly influences the reactivity of the nitrone. In the case of Nitrone, alpha-(p-methoxyphenyl)-N-phenyl- , the alpha-carbon is attached to a p-methoxyphenyl group. The methoxy (B1213986) group (-OCH₃) is an electron-donating group through resonance, which increases the electron density on the aromatic ring and can influence the electronic properties of the nitrone moiety.

Detailed structural information for the specific title compound is not widely published, but analysis of a closely related analogue, N-(4-Cyanophenyl)-α-(4-methoxyphenyl)nitrone , provides valuable insights. researchgate.net X-ray crystallography of this analogue reveals that the geometry around the C=N bond is Z. researchgate.net The 4-methoxyphenyl (B3050149) group is nearly coplanar with the central C=N-O group, while the N-phenyl ring is significantly rotated. researchgate.net This structural arrangement is likely to be similar in alpha-(p-methoxyphenyl)-N-phenyl-nitrone.

Table 1: Selected Structural Data for N-(4-Cyanophenyl)-α-(4-methoxyphenyl)nitrone researchgate.net

| Parameter | Molecule 1 | Molecule 2 |

| Dihedral Angle (4-methoxyphenyl ring to nitrone moiety) | 19.4 (1)° | 26.5 (1)° |

| Geometry at C=N bond | Z | Z |

| This interactive table presents crystallographic data for a structurally similar compound, providing insight into the likely conformation of Nitrone, alpha-(p-methoxyphenyl)-N-phenyl-. |

The electronic properties of nitrones are also characterized by their frontier molecular orbitals (FMOs). The relative energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the nitrone and the reacting dipolarophile determine the reaction's regioselectivity. lp.edu.ua The electron-donating p-methoxy group on the C-phenyl ring in the title compound would be expected to raise the energy of the HOMO.

Nitrones as 1,3-Dipoles in Organic Transformations

The most prominent role of nitrones in organic synthesis is as 1,3-dipoles in [3+2] cycloaddition reactions. researchgate.net This type of reaction, also known as a 1,3-dipolar cycloaddition, involves the concerted addition of the 4π-electron nitrone system to a 2π-electron system (the dipolarophile), such as an alkene or alkyne, to form a five-membered heterocycle. rsc.orgresearchgate.net When an alkene is used as the dipolarophile, the product is an isoxazolidine (B1194047). rsc.org

These cycloadditions are thermally allowed, pericyclic reactions that proceed with high stereospecificity with respect to the dipolarophile's geometry. researchgate.net The regioselectivity of the addition—that is, the orientation of the dipole relative to the dipolarophile—is governed by FMO theory. researchgate.net Generally, for reactions with electron-rich alkenes, the interaction between the HOMO of the dipolarophile and the LUMO of the nitrone is dominant, leading to 5-substituted isoxazolidines. researchgate.net Conversely, for reactions with electron-poor alkenes, the HOMO(nitrone)-LUMO(dipolarophile) interaction is more significant, favoring the formation of 4-substituted isoxazolidines. researchgate.net

A documented example of a transformation involving the title compound is the 1,3-dipolar cycloaddition between (Z)-C-(4-methoxyphenyl)-N-phenylnitrone and gem-chloronitroethene. This reaction highlights the utility of this specific nitrone in synthesizing highly functionalized heterocyclic systems. A study has shown that such reactions can be catalyzed by ionic liquids. scispace.com

Table 2: Research Findings on the 1,3-Dipolar Cycloaddition of a Substituted Nitrone

| Nitrone | Dipolarophile | Catalyst | Product Type | Ref. |

| (Z)-C-(4-methoxyphenyl)-N-phenylnitrone | gem-chloronitroethene | 1-butyl-3-methylimidazolium ionic liquid | Isoxazolidine | scispace.com |

| This interactive table showcases a specific cycloaddition reaction involving the title compound's structural isomer, demonstrating its application in synthesis. |

The reaction proceeds via a stepwise, zwitterionic mechanism when catalyzed by certain ionic liquids, showcasing how reaction conditions can influence the mechanistic pathway of these fundamental organic transformations. scispace.com This reactivity underscores the compound's role as a valuable synthon for creating complex molecular frameworks.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)-N-phenylmethanimine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-17-14-9-7-12(8-10-14)11-15(16)13-5-3-2-4-6-13/h2-11H,1H3/b15-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBHBSRKHBYUKU-PTNGSMBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=[N+](C2=CC=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=[N+](/C2=CC=CC=C2)\[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3585-93-1 | |

| Record name | Benzenamine, N-((4-methoxyphenyl)methylene)-, N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003585931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Reactivity Profiles and Mechanistic Investigations of α P Methoxyphenyl N Phenyl Nitrone

General Reactivity as a 1,3-Dipole

The nitrone functional group, structurally represented as R¹R²C=N⁺(O⁻)R³, is a quintessential 1,3-dipole. It is a neutral molecule that can be described by a zwitterionic resonance structure, possessing a 4π-electron system distributed over three atoms (carbon, nitrogen, and oxygen). This electronic configuration makes it an ideal participant in [4π+2π] cycloaddition reactions, also known as 1,3-dipolar cycloadditions or Huisgen cycloadditions. wikipedia.orgorganic-chemistry.org

In these reactions, the nitrone (the 1,3-dipole) reacts with a π-system, known as a dipolarophile (typically an alkene or alkyne), in a concerted, pericyclic fashion to form a five-membered heterocyclic ring. wikipedia.org The reaction of a nitrone with an alkene yields an isoxazolidine (B1194047) ring, a process that can create up to three new contiguous stereocenters. mdpi.com

The regioselectivity of the cycloaddition is governed by frontier molecular orbital (FMO) theory. The reaction can be controlled by either the interaction of the highest occupied molecular orbital of the nitrone (HOMOnitrone) with the lowest unoccupied molecular orbital of the dipolarophile (LUMOdipolarophile) or vice versa. The dominant interaction is the one with the smaller energy gap. Generally, for reactions with electron-poor (electrophilic) dipolarophiles, the HOMOnitrone-LUMOdipolarophile interaction is dominant. Conversely, for reactions with electron-rich (nucleophilic) dipolarophiles, the LUMOnitrone-HOMOdipolarophile interaction governs the regiochemical outcome. wikipedia.org

Influence of Substituents on Nitrone Reactivity

The electronic nature of the substituents on both the α-carbon and the nitrogen atom can significantly modulate the energy of the nitrone's frontier orbitals and, consequently, its reactivity and selectivity in cycloaddition reactions. rsc.org

In α-(p-methoxyphenyl)-N-phenyl-nitrone, the α-phenyl ring is substituted at the para-position with a methoxy (B1213986) group (-OCH₃). The methoxy group is a potent electron-donating group (EDG) due to its ability to donate a lone pair of electrons into the aromatic π-system via a +R (resonance) effect.

This donation of electron density has several key consequences for the nitrone's reactivity:

Raises HOMO Energy: Electron-donating groups increase the energy of the HOMO. youtube.comreddit.com A higher energy HOMO makes the nitrone a better nucleophile and enhances its reactivity towards electron-deficient dipolarophiles by narrowing the HOMOnitrone-LUMOdipolarophile energy gap. ubc.ca

Increases Electron Density: The increased electron density on the nitrone moiety makes the molecule more susceptible to oxidation and less susceptible to reduction.

Therefore, the presence of the p-methoxy group is expected to accelerate the reaction of α-(p-methoxyphenyl)-N-phenyl-nitrone with electrophilic alkenes compared to the unsubstituted α-phenyl-N-phenyl-nitrone.

The electronic influence of substituents on the reactivity of aromatic systems can be quantified using the Hammett equation: log(k/k₀) = σρ. wikipedia.org In this equation, k and k₀ are the rate constants for the substituted and unsubstituted reactants, respectively, ρ (rho) is the reaction constant which indicates the sensitivity of the reaction to substituent effects, and σ (sigma) is the substituent constant which depends only on the specific substituent and its position (meta or para). wikipedia.org

The para-substituent constant (σₚ) for the methoxy group is -0.27, reflecting its electron-donating character. Studies on analogous α-phenyl-N-tert-butyl nitrones (PBNs) have demonstrated a clear correlation between Hammett constants and various reactivity parameters, such as redox potentials. acs.orgresearchgate.net Nitrones bearing electron-donating groups are harder to reduce and generally easier to oxidize than those with electron-withdrawing groups. acs.orgresearchgate.net This trend is illustrated by the cyclic voltammetry data for a series of para-substituted PBN derivatives, which serve as a good model for the electronic behavior of α-(p-methoxyphenyl)-N-phenyl-nitrone.

Table 1: Correlation of Hammett substituent constants (σₚ) with the first oxidation potential for a series of para-substituted α-phenyl-N-tert-butyl nitrones, illustrating the electronic effect of substituents like -OCH₃. Data adapted from related studies. acs.org

As the table shows, nitrones with electron-donating groups (negative σₚ) have lower oxidation potentials, indicating they are more easily oxidized. This quantitative correlation underscores the predictable nature of substituent effects on the electronic properties and reactivity of α-aryl nitrones.

Specific Reaction Pathways of α-(p-methoxyphenyl)-N-phenyl-Nitrone

Alkoxydienes, such as Danishefsky's diene, are electron-rich dienes that are highly reactive in cycloaddition reactions. Given the electron-donating nature of the p-methoxy group on α-(p-methoxyphenyl)-N-phenyl-nitrone, which raises its HOMO energy, the primary FMO interaction with an electron-rich diene would be between the LUMO of the nitrone and the HOMO of the diene. While cycloadditions of nitrones with electron-rich alkenes catalyzed by Lewis acids have been reported to proceed efficiently researchgate.net, a thorough review of the scientific literature indicates a lack of specific studies on the reaction of α-(p-methoxyphenyl)-N-phenyl-nitrone with alkoxydienes conducted in the presence of superbases. The role of superbases in this specific context is not well-documented, and further mechanistic investigations would be required to elucidate this reaction pathway.

The photochemical behavior of nitrones is characterized by their isomerization into three-membered oxaziridine (B8769555) rings upon irradiation with ultraviolet (UV) light. rowan.edu This transformation is a reversible electrocyclic reaction that proceeds through an excited state.

Nitrone → [Excited State] → Oxaziridine

The resulting oxaziridine is an intermediate that can be thermally or photochemically reverted to the nitrone or undergo further reactions, such as rearrangement to an amide. google.com The formation of the oxaziridine from α-(p-methoxyphenyl)-N-phenyl-nitrone would result in a strained heterocyclic system that can serve as a synthetic intermediate. For instance, oxaziridines are known to be potent oxidizing agents. wikipedia.org

While this photochemical isomerization is a general and well-established pathway for the nitrone functional group, specific photophysical data for α-(p-methoxyphenyl)-N-phenyl-nitrone, such as its absorption/emission spectra, fluorescence quantum yields, and excited-state lifetimes, are not extensively reported. The highly conjugated α,N-diaryl system suggests it would absorb in the UV region, but detailed photophysical characterization remains an area for further investigation.

Table of Mentioned Compounds

Mechanistic Studies of Nitrone Transformations

The reactivity of nitrones, particularly in deoxygenation and cycloaddition reactions, has been a subject of extensive mechanistic investigation. Understanding the underlying pathways of these transformations is crucial for controlling reaction outcomes and designing novel synthetic strategies. This section delves into the mechanistic details of key reactions involving α-(p-methoxyphenyl)-N-phenyl-nitrone, focusing on deoxygenation processes, the dichotomy between concerted and stepwise cycloaddition mechanisms, and the pivotal role of transition states and intrinsic reaction coordinates in elucidating these pathways.

Deoxygenation Reactions of Nitrones

The deoxygenation of nitrones to their corresponding imines is a fundamental transformation that can be achieved using various reagents, with trivalent phosphorus compounds being particularly effective. The reaction of nitrones with reagents like triethyl phosphite is believed to proceed through a mechanism involving the nucleophilic attack of the phosphorus on the oxygen atom of the nitrone. This initial step forms a transient intermediate, which then collapses to the imine and the corresponding phosphine oxide.

The general mechanism for the deoxygenation of a nitrone by a trivalent phosphorus reagent can be depicted as follows:

Scheme 1: Proposed Mechanism for Nitrone Deoxygenation by a Trivalent Phosphorus Reagent

Where Ar = p-methoxyphenyl

The efficiency of this reaction is influenced by the electronic nature of both the nitrone and the phosphite reagent. Electron-donating groups on the aryl ring of the nitrone may influence the electron density at the oxygen atom, potentially affecting the rate of the initial nucleophilic attack by the phosphite.

Concerted vs. Stepwise Mechanisms in Cycloaddition Reactions

The [3+2] cycloaddition of nitrones with alkenes is a powerful method for the synthesis of five-membered heterocyclic compounds known as isoxazolidines. The mechanism of this reaction has been a topic of considerable debate, with both concerted and stepwise pathways being proposed. For the cycloaddition of α-(p-methoxyphenyl)-N-phenyl-nitrone, computational studies have been instrumental in elucidating the preferred mechanistic pathway.

A concerted mechanism involves a single transition state where the two new sigma bonds are formed simultaneously, albeit not necessarily at the same rate. In contrast, a stepwise mechanism proceeds through a distinct intermediate, typically a zwitterion or a diradical, and involves two separate transition states.

Density Functional Theory (DFT) calculations on the cycloaddition of C-aryl-N-phenyl nitrones with alkenes have shown that the reaction generally proceeds through a one-step, asynchronous mechanism mdpi.com. The degree of asynchronicity, meaning the extent to which the formation of the two new bonds is out of step, can be influenced by the substituents on both the nitrone and the dipolarophile.

For α-(p-methoxyphenyl)-N-phenyl-nitrone, the electron-donating methoxy group at the para position of the phenyl ring increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the nitrone . This electronic perturbation can influence the interaction with the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile, affecting the activation energy and the regioselectivity of the reaction.

The nature of the solvent and the dipolarophile can also play a crucial role in determining whether the mechanism is concerted or stepwise. Polar solvents can stabilize charged intermediates, potentially favoring a stepwise pathway. Similarly, highly electron-deficient or electron-rich dipolarophiles can promote a more polar transition state, which may be a prelude to a stepwise process scispace.com. However, for many common alkenes, the concerted pathway is generally favored for the cycloaddition of C-aryl-N-phenyl nitrones mdpi.comresearchgate.net.

| Reactants | Solvent | Proposed Mechanism | Key Findings |

|---|---|---|---|

| (Z)-C-(m,m,p-trimethoxyphenyl)-N-(p-methylphenyl)-nitrone and (E)-3,3,3-trichloro-1-nitroprop-1-ene | Toluene | Polar one-step | The reaction is polar in nature, but no zwitterionic intermediate was located, suggesting a concerted pathway. scispace.com |

| N-aryl-C-carbamoylnitrone and N-arylitaconimide | Not specified (computational) | Non-polar, asynchronous, one-step | The reaction favors the ortho-endo cycloadduct through a concerted mechanism. mdpi.com |

| (Z)-N-((E)-3-phenylallylidene) aniline oxide and ethyl vinyl ether | THF | One-step [3+2] cycloaddition | Computational studies support a one-step mechanism. kaust.edu.sa |

Role of Transition States and Intrinsic Reaction Coordinates

The theoretical investigation of reaction mechanisms heavily relies on the characterization of transition states (TS) and the analysis of the intrinsic reaction coordinate (IRC). The transition state represents the highest energy point along the reaction pathway, and its geometry provides crucial insights into the bonding changes occurring during the transformation.

In the context of the [3+2] cycloaddition of α-(p-methoxyphenyl)-N-phenyl-nitrone, the geometry of the transition state can help distinguish between a concerted and a stepwise mechanism. For a concerted reaction, a single transition state connects the reactants to the products. The lengths of the forming bonds in the TS can indicate the degree of asynchronicity. For instance, in the cycloaddition of N-aryl-C-carbamoylnitrone with N-arylitaconimide, the optimized transition state structures show unequal lengths for the forming O-C and C-C bonds, indicating an asynchronous process mdpi.com.

Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that a calculated transition state indeed connects the reactants and the desired products on the potential energy surface. The IRC path maps out the minimum energy pathway from the transition state downhill to the reactant and product valleys. This analysis is essential for verifying the nature of the calculated transition state and for ensuring that it corresponds to the reaction of interest lp.edu.ua.

For the cycloaddition of nitrones, IRC analysis helps to visualize the entire reaction trajectory, providing a continuous picture of the geometric and electronic changes that occur as the reactants evolve into products. This detailed view of the reaction path is invaluable for understanding the subtle factors that govern the stereochemistry and regioselectivity of the cycloaddition.

| Computational Method | Basis Set | Application in Nitrone Cycloaddition Studies |

|---|---|---|

| DFT (B3LYP) | 6-31G(d) | Used to study the [3+2] cycloaddition of N-aryl-C-carbamoylnitrone, including optimization of transition states. mdpi.com |

| DFT (M06-2X) | 6-311+G(d,p) | Employed to investigate the catalyst-free [3+2] cycloaddition of α,β-unsaturated N-arylnitrones. kaust.edu.sa |

| IRC Calculations | Various | Used to confirm the connection between transition states and the corresponding reactants and products in nitrone cycloaddition reactions. lp.edu.ua |

Applications of Nitrones in Advanced Organic Synthesis

1,3-Dipolar Cycloaddition Reactions

One of the most powerful applications of nitrones, including alpha-(p-methoxyphenyl)-N-phenylnitrone, is their participation in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. nih.govlookchem.com In these reactions, the nitrone (the 4π-electron component) reacts with a dipolarophile (a 2π-electron component, typically an alkene or alkyne) in a concerted, pericyclic manner to form a five-membered heterocyclic ring. grafiati.comlookchem.com This method is highly valued for its atom economy and its ability to generate multiple stereocenters with a high degree of control. nih.gov

The 1,3-dipolar cycloaddition between a nitrone and an alkene yields isoxazolidine (B1194047) derivatives. nih.govnih.gov This reaction is a cornerstone in heterocyclic chemistry, providing access to a scaffold present in numerous natural products and pharmaceutically relevant compounds. nih.govnih.gov The reaction of alpha-(p-methoxyphenyl)-N-phenylnitrone with various substituted alkenes has been shown to produce a diverse range of isoxazolidine structures. For instance, the reaction with styrene (B11656) derivatives leads to the formation of 2,3,5-trisubstituted isoxazolidines. acs.org The reaction conditions can vary, often involving heating in a solvent like toluene, but can also be promoted by catalysts or conducted under solvent-free conditions. nih.govuludag.edu.tr

The synthesis of C-(4-methoxyphenyl)-N-phenylnitrone itself is typically achieved through the condensation of p-anisaldehyde (4-methoxybenzaldehyde) with N-phenylhydroxylamine in a solvent such as ethanol (B145695). acs.orgpsu.edu

Table 1: Examples of Isoxazolidine Synthesis via 1,3-Dipolar Cycloaddition

| Nitrone | Dipolarophile | Product Class | Conditions | Reference |

| C,N-Diarylnitrones | Styrene | 2,3,5-Trisubstituted Isoxazolidines | Ethanol, 60 °C | acs.org |

| C,N-Diarylnitrones | Acryloylpyrazole | 4-Acyl-substituted Isoxazolidines | Ni(ClO₄)₂·6H₂O, CH₂Cl₂ | researchgate.net |

| N-phenyl-C-phenylnitrone derivatives | Levoglucosenone | Fused Isoxazolidine Glycomimetics | Neat, Heating/Microwave | uludag.edu.tr |

The cycloaddition of nitrones to unsymmetrical alkenes can theoretically yield two different regioisomers and multiple stereoisomers. However, these reactions are often highly selective. acs.org The regioselectivity is primarily governed by the electronic properties of the reactants and can be explained by Frontier Molecular Orbital (FMO) theory. grafiati.com Generally, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nitrone and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. grafiati.com For many nitrones, the largest orbital coefficient in the HOMO is on the oxygen atom, while the largest coefficient in the LUMO is on the carbon atom. grafiati.com This electronic preference typically leads to the formation of 5-substituted isoxazolidines when reacting with terminal alkenes. acs.org

Stereoselectivity refers to the preferential formation of one stereoisomer over another (e.g., endo vs. exo, or cis vs. trans). acs.org In the reaction of (Z)-C-(3,4,5-trimethoxyphenyl)-N-methylnitrone with (E)-2-substituted nitroethenes, a mixture of stereoisomeric isoxazolidines is formed, with the selectivity being influenced by a combination of steric hindrance and secondary orbital interactions between the reactants in the transition state. acs.org Theoretical studies using Density Functional Theory (DFT) on similar systems, such as the reaction between N-methyl-phenylnitrone and trans-1-chloro-2-nitroethylene, have shown a high preference for the ortho regioselectivity and endo stereoselectivity, which aligns with experimental findings.

Table 2: Factors Influencing Selectivity in Nitrone Cycloadditions

| Selectivity Type | Controlling Factors | Typical Outcome for C-Aryl-N-Phenyl Nitrones | Reference |

| Regioselectivity | Frontier Molecular Orbital (FMO) energies and coefficients | Predominant formation of 5-substituted isoxazolidines with terminal alkenes. | grafiati.comacs.org |

| Stereoselectivity | Steric effects, secondary orbital interactions, solvent polarity | High diastereoselectivity, often favoring trans or endo products. | acs.org |

The 1,3-dipolar cycloaddition can also be performed in an intramolecular fashion, where the nitrone and the dipolarophile are part of the same molecule. This strategy is a powerful tool for constructing complex, polycyclic, and bridged ring systems in a single, highly controlled step. For example, a synthetic route involving a stereocontrolled intramolecular nitrone-olefin cycloaddition has been developed to prepare enantioenriched 2-formyl-4-phenyl-1-aminocyclopentanes. Another study demonstrated that reacting certain nitrones with allyl alcohols can induce a transesterification followed by an intramolecular cycloaddition to yield polycyclic products. These strategies offer a high degree of stereocontrol in the synthesis of intricate molecular architectures.

Kinugasa Reaction for β-Lactam Synthesis

The Kinugasa reaction is a robust and versatile method for synthesizing β-lactams, which are core structural motifs in many important antibiotics like penicillins and cephalosporins. The reaction involves the copper-catalyzed [3+2] cycloaddition of a nitrone with a terminal alkyne. This process does not stop at the initial cycloadduct but proceeds through a series of rearrangements to yield the four-membered β-lactam ring.

C-(4-methoxyphenyl)-N-phenylnitrone is a suitable substrate for the Kinugasa reaction. psu.edu The generally accepted mechanism begins with the formation of a copper acetylide, which then undergoes a cycloaddition with the nitrone to form a five-membered metalated isoxazoline (B3343090) intermediate. This intermediate then undergoes ring opening to a ketene (B1206846) intermediate, followed by a copper-catalyzed intramolecular cyclization to afford the final β-lactam product. The reaction can be performed under various conditions, including in aqueous media, which enhances its applicability in green chemistry and bioorthogonal labeling.

Table 3: Overview of the Kinugasa Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Product | Key Features | Reference |

| C-(4-methoxyphenyl)-N-phenylnitrone | Terminal Alkyne | Copper(I) salt (e.g., CuI, CuSO₄), Base, Ligand | β-Lactam | Forms a four-membered ring via a [3+2] cycloaddition/rearrangement cascade. | psu.edu |

| C,N-Diphenylnitrone | Phenylacetylene | CuI-dppe, K₂CO₃ | cis-β-Lactam | Can be adapted for stereoselective synthesis. |

Annulation with Isocyanides

While the reaction of nitrones with alkenes and alkynes is well-established, their reactivity with isocyanides has been explored more recently to create different heterocyclic systems. nih.gov Nitrones and isocyanides are both considered multifaceted building blocks in organic synthesis. nih.gov

A silver-assisted [3+2] annulation reaction between nitrones and isocyanides has been developed for the synthesis of 2,3,4-trisubstituted 1,2,4-oxadiazolidin-5-ones. nih.gov This protocol uses silver(I) oxide as a catalyst and molecular oxygen as the terminal oxidant, providing the heterocyclic products in good yields and as single diastereomers. nih.gov The reaction is proposed to proceed through a pathway involving nucleophilic addition, cyclization, protodeargentation, and finally, oxidation. nih.gov

The methodology has been shown to be effective for a wide array of nitrones, including those with both electron-donating and electron-withdrawing substituents on the C-aryl ring. This broad substrate scope indicates that alpha-(p-methoxyphenyl)-N-phenylnitrone, with its electron-donating methoxy (B1213986) group, is a suitable candidate for this transformation to produce the corresponding 1,2,4-oxadiazolidin-5-one derivative.

Table 4: Silver-Catalyzed Annulation of Nitrones and Isocyanides

| Nitrone Substrate Type | Isocyanide Substrate Type | Catalyst / Oxidant | Product Class | Key Features | Reference |

| C-Aryl-N-Aryl Nitrones | Aryl Isocyanides | Ag₂O / O₂ (air) | 2,3,4-Trisubstituted 1,2,4-Oxadiazolidin-5-ones | High diastereoselectivity; broad substrate scope for nitrones and isocyanides. | nih.gov |

Generation of 4-Imino-1,2-oxazetidine Motifs

The reaction of nitrones with isocyanides can lead to various heterocyclic products. However, based on a review of current scientific literature, the specific generation of 4-imino-1,2-oxazetidine motifs from the reaction of alpha-(p-methoxyphenyl)-N-phenylnitrone is not a well-documented transformation. While general methods for the synthesis of 1,2-oxazetidines exist, including photoredox-catalyzed approaches, the pathway to this particular imino-substituted four-membered ring system involving the specified nitrone remains an area for future investigation. rsc.org

Synthesis of Polysubstituted Pyrroles

A significant application of alpha-(p-methoxyphenyl)-N-phenylnitrone is in the synthesis of polysubstituted pyrroles. Research has detailed an efficient copper-catalyzed [3+1+1] cycloaddition reaction between various nitrones and α-acidic isocyanides. acs.orgnih.govorganic-chemistry.org This method is noted for its operational simplicity and tolerance of a wide range of functional groups. acs.orgorganic-chemistry.org In this transformation, the nitrone serves as a three-atom component, providing the C-N-C backbone of the resulting pyrrole (B145914) ring.

The reaction is typically catalyzed by a copper salt, such as copper(II) acetate (B1210297) (Cu(OAc)₂·H₂O), in a high-boiling polar aprotic solvent like N-methyl-pyrrolidone (NMP), and in the presence of a base like cesium acetate (CsOAc). organic-chemistry.org The process is believed to involve the sequential formation of C-C bonds, with operando infrared spectroscopy studies confirming the release of nitrosobenzene (B162901) during the reaction. organic-chemistry.org This methodology allows for the construction of pharmacologically interesting pyrrole structures from readily available starting materials. acs.orgorganic-chemistry.org

| Catalyst | Base | Solvent | Temperature (°C) | Product Yield (%) | Ref |

| Cu(OAc)₂·H₂O | CsOAc | NMP | 80 | 86 (General Optimized Yield) | organic-chemistry.org |

| Cu(OAc)₂·H₂O | K₂CO₃ | NMP | 80 | 75 | organic-chemistry.org |

| Cu(OTf)₂ | CsOAc | NMP | 80 | 79 | organic-chemistry.org |

| None | CsOAc | NMP | 80 | <10 | organic-chemistry.org |

| This table represents optimized reaction conditions and selected results for the general reaction between nitrones and isocyanoacetates as reported in the literature. Specific yield for alpha-(p-methoxyphenyl)-N-phenylnitrone would be detailed in the full publication. |

Nitrones as Building Blocks for Complex Heterocycles

Nitrones, including alpha-(p-methoxyphenyl)-N-phenylnitrone, are classified as 1,3-dipoles. chesci.com This electronic configuration allows them to participate in [3+2] cycloaddition reactions with various unsaturated partners (dipolarophiles) like alkenes and alkynes, leading to the formation of five-membered heterocyclic rings. chesci.comrsc.orgwikipedia.org This reactivity is fundamental to their role as building blocks in the synthesis of complex nitrogen-containing molecules. rsc.org

Synthesis of Nitrogen-Containing Compounds

The ability of nitrones to act as 1,3-dipoles is a cornerstone of their utility in synthesizing nitrogen-containing compounds. rsc.org The aforementioned copper-catalyzed synthesis of polysubstituted pyrroles is an advanced application of this principle, where the nitrone fragment is incorporated into a highly functionalized heterocyclic core. acs.orgorganic-chemistry.org This type of reaction expands the traditional scope of nitrone cycloadditions, demonstrating their utility in multicomponent reactions that efficiently build molecular complexity. acs.org The products of these reactions, such as substituted pyrroles, are themselves valuable intermediates for creating biologically active compounds. organic-chemistry.org

Functionalization of C-H Bonds

The direct functionalization of carbon-hydrogen (C-H) bonds is a major focus in modern organic synthesis. However, a survey of the available scientific literature does not prominently feature the use of alpha-(p-methoxyphenyl)-N-phenylnitrone in C-H bond functionalization reactions, either as a substrate undergoing functionalization or as a reagent, such as an oxidant, to facilitate the C-H activation of other molecules. While C-H functionalization of various nitrogen-containing compounds is an active area of research, the specific role of this nitrone is not well-documented. researchgate.netresearchgate.net

Other Synthetic Applications

Beyond cycloadditions, the unique reactivity of the nitrone functional group can be harnessed for other synthetic transformations.

N-Trifluoroacetyl Amide Synthesis via Oxygen Transfer

A notable application of alpha-(p-methoxyphenyl)-N-phenylnitrone is in the synthesis of N-trifluoroacetyl amides. A method has been developed that involves the transfer of a trifluoroacetic anhydride (B1165640) group to the nitrone, in a process described as "borrowing and returning an oxygen atom". researchgate.net The reaction is believed to proceed through an initial electrophilic trifluoroacetylation of the nitrone oxygen, which is followed by a sequence of nucleophilic addition, elimination, and intramolecular substitution steps. researchgate.net This process ultimately affords the N-trifluoroacetyl amide product in good to excellent yields and demonstrates tolerance for a variety of functional groups. researchgate.net

| Reactant 1 | Reactant 2 | Key Feature | Product Class | Ref |

| Nitrone (e.g., alpha-(p-methoxyphenyl)-N-phenyl-) | Trifluoroacetic Anhydride (TFAA) | Oxygen atom transfer | N-Trifluoroacetyl Amides | researchgate.net |

| This table describes the general transformation for the synthesis of N-trifluoroacetyl amides from nitrones. |

Computational and Theoretical Investigations of Nitrone, α P Methoxyphenyl N Phenyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool in quantum chemistry for predicting the electronic structure and properties of molecules. For α-(p-methoxyphenyl)-N-phenylnitrone, DFT calculations are instrumental in understanding its fundamental characteristics.

Optimization of Molecular Structures and Conformational Analysis

The first step in the computational analysis of a molecule like α-(p-methoxyphenyl)-N-phenylnitrone is the optimization of its molecular geometry. This process involves finding the lowest energy arrangement of the atoms in three-dimensional space, which corresponds to the most stable conformation of the molecule. DFT methods, such as B3LYP, are commonly employed for this purpose, often in conjunction with a basis set like 6-311++G(d,p) to ensure accuracy.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (phenyl rings) | 1.36 - 1.45 | |

| C=N | ~1.3 | |

| N-O | ~1.3 | |

| C-N-O | ~125 | |

| C-C(N)-C | 120.27 |

This table is interactive. You can sort and filter the data.

Prediction of Spectroscopic Properties (e.g., NMR, IR)

DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. For a similar molecule, 4-Methoxy-N-(3-phenylallylidene) aniline, calculated IR spectra using the B3LYP/6-31G* level of theory have shown good correlation with experimental FTIR spectra. researchgate.net For α-(p-methoxyphenyl)-N-phenylnitrone, characteristic peaks for the C=N stretching, N-O stretching, and the aromatic C-H and C=C vibrations would be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, within the framework of DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.netnih.gov These calculations provide theoretical chemical shifts for each proton and carbon atom in the molecule. The accuracy of these predictions depends on the chosen functional and basis set. For instance, studies on various organic molecules have shown that functionals like WP04 and ωB97X-D can provide high accuracy for ¹H and ¹³C chemical shifts, respectively. nih.gov

Validation of Theoretical Data with Experimental Observations

A crucial aspect of computational chemistry is the validation of theoretical models against experimental results. The calculated IR and NMR spectra for α-(p-methoxyphenyl)-N-phenylnitrone would be compared with experimentally obtained spectra. A good agreement between the theoretical and experimental data provides confidence in the computational model. For example, a study on a coumarin (B35378) derivative demonstrated that ¹H and ¹³C NMR chemical shifts calculated using the GIAO method at the B3LYP/6-311G(d) level were in good agreement with reported experimental values. researchgate.net Similarly, for 4-Methoxy-N-(3-phenylallylidene) aniline, a good correlation was found between experimental and calculated IR and NMR data. researchgate.net Any discrepancies can often be attributed to solvent effects or the limitations of the theoretical model, which can then be refined.

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

Prediction of Regioselectivity in 1,3-Dipolar Cycloadditions

Nitrones are well-known for undergoing 1,3-dipolar cycloaddition reactions with various dipolarophiles (e.g., alkenes). These reactions can lead to different regioisomers. FMO theory is instrumental in predicting which regioisomer will be preferentially formed. The regioselectivity is determined by the relative energies of the HOMO and LUMO of the nitrone and the dipolarophile.

The reaction can be controlled by either the HOMO(nitrone)-LUMO(dipolarophile) interaction or the LUMO(nitrone)-HOMO(dipolarophile) interaction. The smaller the energy gap between the interacting orbitals, the more favorable the reaction pathway. The coefficients of the atomic orbitals in the HOMO and LUMO at the reacting centers (the carbon and oxygen atoms of the nitrone) determine the preferred orientation of the cycloaddition. For C-aryl-N-phenylnitrones, 1,3-dipolar cycloadditions have been shown to proceed regioselectively.

Table 2: Illustrative FMO Energies for a Generic Nitrone System (Note: These are representative values and would need to be calculated specifically for α-(p-methoxyphenyl)-N-phenylnitrone)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.0 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 4.5 |

This table is interactive. You can sort and filter the data.

Understanding Reactivity and Charge Transfer

The energies of the HOMO and LUMO are fundamental descriptors of a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A high HOMO energy and a low LUMO energy indicate high reactivity. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability; a smaller gap suggests that the molecule is more polarizable and reactive.

For α-(p-methoxyphenyl)-N-phenylnitrone, the electron-donating methoxy (B1213986) group (-OCH₃) on the phenyl ring is expected to raise the energy of the HOMO, thereby influencing its reactivity as a dipole. The distribution of the HOMO and LUMO across the molecule provides insights into the sites that are most susceptible to electrophilic and nucleophilic attack, respectively. In many nitrones, the HOMO is localized on the nitrone functional group and the phenyl ring attached to the nitrogen, while the LUMO is often distributed over the C=N-O system and the α-phenyl ring. This distribution is key to understanding the charge transfer processes that occur during chemical reactions.

Energetic and Stability Calculations

Theoretical calculations are instrumental in determining the thermodynamics and kinetics of chemical transformations. For α-(p-methoxyphenyl)-N-phenyl- nitrone, these calculations can predict the relative stability of its isomers and the energy required for it to participate in chemical reactions.

Relative Energy Comparison of Isomers (e.g., Nitrone vs. Oxaziridine)

Furthermore, nitrones can exist as E and Z isomers. Computational analyses have been performed on similar nitrones to determine the activation energy for E-Z isomerization. For instance, the conversion of the unstable non-planar E isomer of α-(2-naphthyl)-N-methylnitrone to the more stable planar Z isomer was found to have an activation energy of 23.7 kcal/mol. nih.gov This provides an estimate of the energy barrier that must be overcome for such conformational changes.

Activation Energy Barriers in Reactions

The 1,3-dipolar cycloaddition is a hallmark reaction of nitrones, allowing for the synthesis of five-membered heterocyclic rings. nih.govresearchgate.net The feasibility and rate of these reactions are dictated by the activation energy barrier. Density Functional Theory (DFT) calculations are a common tool to probe the mechanisms and energetics of these cycloadditions. nih.govpku.edu.cn

Studies on various 1,3-dipolar cycloaddition reactions have established that the activation free energies can vary. For many reactions involving nitrones, these barriers are low enough for the reaction to proceed under thermal conditions. researchgate.net Generally, an activation free energy barrier higher than 25.1 kcal/mol is considered substantial for a reaction to occur at ambient temperature without enzymatic or catalytic assistance. researchgate.net For instance, DFT studies on the cycloaddition of dienylfurans have shown activation free energies in the range of 21.7 to 24.5 kcal/mol for different pathways. pku.edu.cn While specific calculations for the cycloaddition reactions of α-(p-methoxyphenyl)-N-phenyl- nitrone are not extensively documented, these values provide a general energetic landscape for its expected reactivity in such transformations.

Electronic Properties and Reactivity Indices

The electronic structure of a molecule is fundamental to its chemical reactivity. Reactivity indices derived from conceptual DFT provide a quantitative measure of how a molecule will interact with other chemical species.

Global Electrophilicity Indices and Chemical Potentials

The global electrophilicity index (ω) is a measure of the stabilization in energy when a system acquires additional electronic charge from the environment. researchgate.netuchile.cl It is a valuable parameter for classifying the electrophilic power of a molecule. uchile.cl The electrophilicity of nitrones can be significantly influenced by substituents. uchile.cl

The global electrophilicity index is calculated from the electronic chemical potential (μ) and the chemical hardness (η). The chemical potential indicates the tendency of a system to accept electrons. dergipark.org.tr A higher electrophilicity index points to a better electrophilic character. dergipark.org.tr While a specific value for α-(p-methoxyphenyl)-N-phenyl- nitrone is not reported, studies on substituted nitrones show that electron-withdrawing groups tend to increase the global electrophilicity, while electron-donating groups, such as the p-methoxy group, are expected to decrease it compared to the unsubstituted parent compound. uchile.cl For context, a study on various dipoles classified nitrone (the parent compound) as a moderate electrophile with a calculated global electrophilicity of 1.06 eV. uchile.cl

| Reactivity Index | Definition | Significance |

| Global Electrophilicity Index (ω) | ω = μ²/2η | Measures the propensity of a species to accept electrons. |

| Electronic Chemical Potential (μ) | μ = (E_HOMO + E_LUMO)/2 | Indicates the escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) | Measures the resistance to change in electron distribution. |

This table provides definitions for key reactivity indices.

Atomic Charge Densities and Spin-Trapping Efficiency Correlations

Nitrones are widely used as spin traps to detect and identify transient free radicals. The efficiency of a nitrone as a spin trap is related to its reactivity towards these radical species. Computational studies have shown a direct correlation between the electronic properties of the nitrone and its spin-trapping ability.

Specifically, research on a series of para-substituted α-phenyl-N-tert-butyl nitrones (PBNs), which are structurally very similar to the compound of interest, has demonstrated a positive correlation between the spin-trapping rate and the atomic total charge of the nitronyl function. acs.orgnih.gov The higher the positive charge on the nitronyl carbon and the higher the negative charge on the oxygen atom, the faster the reaction with radicals. acs.org The presence of an electron-donating group, like the p-methoxy group in α-(p-methoxyphenyl)-N-phenyl- nitrone, is expected to influence these atomic charges.

A study on 4-methoxy-α-phenyl-N-tert-butylnitrone (4-MeO-PBN) provides valuable comparative data. The spin-trapping rate for this compound was measured and correlated with its calculated atomic charges. While the spin-trapping rate for 4-MeO-PBN was not enhanced compared to the parent PBN, the study supports the overarching principle of charge-reactivity relationships. acs.org

| Compound | Substituent | Relative Spin-Trapping Rate (k_N/k_PBN) |

| PBN | -H | 1.00 |

| 4-MeO-PBN | -OCH₃ | Not significantly different from PBN acs.org |

| 4-F-PBN | -F | 1.7 |

| 4-CF₃-PBN | -CF₃ | 3.2 |

This table, based on data for α-phenyl-N-tert-butyl nitrones, illustrates the effect of para-substituents on spin-trapping efficiency. acs.org

Advanced Research Perspectives and Future Directions

Development of Novel Synthetic Routes to Substituted Nitrones

The classical synthesis of α-(p-methoxyphenyl)-N-phenylnitrone involves the condensation of p-anisaldehyde with N-phenylhydroxylamine. While effective, current research is actively pursuing more efficient, greener, and diverse synthetic routes to access a wider array of substituted nitrones. These new methods aim to overcome limitations of the traditional approach, such as substrate scope and functional group tolerance.

One promising area of development is the use of oxidative methods. For instance, the direct oxidation of secondary amines or the corresponding imines offers an alternative pathway that avoids the pre-formation of hydroxylamines. Researchers are exploring various oxidizing agents, from common peroxides to more sophisticated metal-based catalysts, to achieve high yields and selectivities under mild conditions.

Another innovative approach involves the modification of the core nitrone structure post-synthesis. This allows for the introduction of diverse functional groups that may not be compatible with the initial condensation reaction. Such late-stage functionalization strategies are crucial for generating libraries of nitrones with tailored properties for specific applications.

Exploration of New Catalytic Systems for Nitrone Reactions

The 1,3-dipolar cycloaddition reaction of nitrones with alkenes is a cornerstone of their application, yielding isoxazolidine (B1194047) rings that are precursors to valuable 1,3-aminoalcohols. A major thrust in current research is the development of novel catalytic systems to control the stereochemistry of these reactions.

Asymmetric catalysis, in particular, has seen significant advancements. Chiral Lewis acids and Brønsted acids have been successfully employed to induce high levels of enantioselectivity in the cycloaddition of α-(p-methoxyphenyl)-N-phenylnitrone with various dipolarophiles. These catalysts coordinate to the nitrone or the alkene, creating a chiral environment that directs the approach of the reactants.

Furthermore, organocatalysis has emerged as a powerful alternative to metal-based systems. Chiral amines, ureas, and thioureas have been shown to effectively catalyze enantioselective nitrone cycloadditions, offering advantages in terms of cost, toxicity, and operational simplicity. The development of bifunctional catalysts, which can activate both the nitrone and the dipolarophile simultaneously, is a particularly active area of investigation.

| Catalyst Type | Example Catalyst | Key Features |

| Chiral Lewis Acid | Scandium(III)-PyBox complexes | High enantioselectivity in cycloadditions with electron-deficient alkenes. |

| Chiral Brønsted Acid | Chiral Phosphoric Acids | Effective for activating nitrones and controlling stereochemistry. |

| Organocatalyst | Chiral Thioureas | Metal-free, promotes reactions via hydrogen bonding interactions. |

Mechanistic Elucidation of Complex Nitrone-Involved Cascade Reactions

α-(p-methoxyphenyl)-N-phenylnitrone is an excellent substrate for cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events to rapidly build molecular complexity. Understanding the intricate mechanisms of these cascades is crucial for optimizing existing reactions and designing new ones.

Modern mechanistic studies employ a combination of experimental and computational techniques. Kinetic studies, isotopic labeling experiments, and the trapping of reaction intermediates provide valuable insights into the reaction pathway. For example, in a [3+2] cycloaddition/ nih.gov-dipolar cycloreversion/aza-Michael addition cascade, isolating or detecting the intermediate isoxazolidine can confirm the proposed sequence of events.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping out the potential energy surfaces of these complex transformations. These calculations can help to identify the transition states, determine the activation energies for competing pathways, and explain the observed stereochemical outcomes. This synergy between experiment and theory is accelerating our understanding of nitrone reactivity.

Computational Design of Nitrones with Tuned Reactivity and Selectivity

The ability to predict and control the reactivity and selectivity of nitrones before they are synthesized is a major goal of computational chemistry. By systematically modifying the electronic and steric properties of the α-aryl and N-aryl rings of the nitrone scaffold in silico, researchers can design new nitrones with tailored properties.

For α-(p-methoxyphenyl)-N-phenylnitrone, computational studies can explore the impact of substituting the methoxy (B1213986) group with other electron-donating or electron-withdrawing groups. These calculations can predict how such changes will affect the energy of the nitrone's frontier molecular orbitals (HOMO and LUMO), which in turn governs its reactivity in cycloaddition reactions. For instance, a more electron-rich nitrone is expected to have a higher HOMO energy, making it more reactive towards electron-deficient alkenes.

Similarly, computational models can be used to design nitrones that exhibit enhanced diastereoselectivity or enantioselectivity in the presence of a chiral catalyst. By modeling the transition states of the catalyzed reaction, researchers can identify the key non-covalent interactions that control stereochemical outcomes and use this knowledge to design more effective nitrone substrates or catalysts.

Integration of Nitrone Chemistry in Total Synthesis of Complex Molecules

The ultimate test of any synthetic methodology is its application in the total synthesis of complex, biologically active natural products. The cycloaddition reactions of α-(p-methoxyphenyl)-N-phenylnitrone and its derivatives have proven to be a powerful strategy for the stereocontrolled introduction of nitrogen and oxygen functionalities, which are ubiquitous in natural products.

A key advantage of using this nitrone is that the resulting isoxazolidine products can be readily transformed into a variety of other functional groups. Reductive cleavage of the N-O bond, for example, yields a 1,3-aminoalcohol, a common motif in alkaloids, amino sugars, and polyketide natural products. The ability to control the relative and absolute stereochemistry of these newly formed stereocenters is a major focus.

Recent total syntheses have showcased the power of nitrone cycloadditions in constructing key fragments of complex targets. For instance, the stereoselective synthesis of the core of various alkaloids has been achieved using an intramolecular cycloaddition of a tethered nitrone. The strategic placement of the p-methoxyphenyl group can influence the facial selectivity of the cycloaddition and can also serve as a handle for further synthetic manipulations. The continued development of novel nitrone-based strategies is expected to enable the synthesis of increasingly complex and medicinally relevant molecules.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for alpha-(p-methoxyphenyl)-N-phenylnitrone, and how is purity validated?

- Methodological Answer : The compound is synthesized via condensation of p-methoxybenzaldehyde with N-phenylhydroxylamine in acidic conditions. Purification typically involves recrystallization from ethanol or ethyl acetate. Purity is confirmed using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. For example, H NMR can verify the characteristic imine proton (C=N) resonance at δ 8.2–8.5 ppm, while IR spectroscopy confirms the nitrone C=O stretch near 1650–1700 cm .

Q. Which spectroscopic techniques are critical for characterizing alpha-(p-methoxyphenyl)-N-phenylnitrone?

- Methodological Answer :

- NMR : H and C NMR identify substituent patterns (e.g., methoxy protons at δ ~3.8 ppm).

- EPR : Validates spin-trapping capabilities by detecting nitroxide radical adducts (g-factor ~2.006).

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H] at m/z 270.1).

- X-ray Crystallography : Resolves crystal structure and dihedral angles between aromatic rings .

Advanced Research Questions

Q. How does the p-methoxy substituent affect the spin-trapping efficiency compared to electron-withdrawing groups (e.g., nitro)?

- Methodological Answer : The methoxy group’s electron-donating nature enhances nitrone reactivity toward radicals by stabilizing transition states via resonance. Comparative studies using electron paramagnetic resonance (EPR) show that nitro-substituted analogues (e.g., N-phenyl-α-(4-nitrophenyl)nitrone) exhibit lower yields in trapping hydroxyl radicals due to reduced electron density at the nitrone oxygen .

Q. How can contradictions in cyclization yields with different aryl substituents be resolved?

- Methodological Answer : Contradictions arise from substituent electronic effects. For example:

| Substituent | Cyclization Yield (%) | Reference |

|---|---|---|

| p-methoxy | 65 | |

| p-nitro | 84 |

- Resolution : Use Hammett plots to correlate substituent σ values with yields. Optimize reaction conditions (e.g., solvent polarity, temperature) for electron-rich systems. Computational modeling (DFT) can predict transition-state stabilization .

Q. What experimental designs are recommended for studying nitrone-mediated radical scavenging in biological systems?

- Methodological Answer :

- In vitro : Use EPR with spin traps (e.g., DMPO) to quantify radical adducts in cell lysates.

- In vivo : Isotope-labeled nitrones (e.g., N-PBN) enhance detection sensitivity in tissue samples via LC-MS/MS.

- Controls : Include competitive inhibitors (e.g., SOD for superoxide radicals) to validate specificity .

Data Analysis and Mechanistic Insights

Q. How to interpret conflicting kinetic data in nitrone-alkene cycloadditions?

- Methodological Answer : Discrepancies may arise from solvent effects or competing reaction pathways. Use stopped-flow UV-Vis spectroscopy to monitor reaction kinetics in real time. For example, polar aprotic solvents (e.g., DMSO) accelerate cycloadditions by stabilizing dipolar intermediates .

Q. What strategies mitigate decomposition of alpha-(p-methoxyphenyl)-N-phenylnitrone under oxidative conditions?

- Methodological Answer :

- Add antioxidants (e.g., BHT) to reaction mixtures.

- Store nitrones in amber vials under inert gas (Ar/N).

- Monitor degradation via HPLC with a C18 column and UV detection at 254 nm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.